molecular formula C12H18N4 B2906955 1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine CAS No. 38652-80-1

1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine

Cat. No.: B2906955
CAS No.: 38652-80-1
M. Wt: 218.304
InChI Key: XFQGUCOQJCAODM-UHFFFAOYSA-N
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Description

1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoimidazole core with a dimethylaminopropyl group attached to the nitrogen atom, making it a versatile intermediate for synthesizing more complex molecules.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzoimidazole core. Subsequent alkylation introduces the dimethylaminopropyl group.

  • Industrial Production Methods: Large-scale synthesis often involves optimizing reaction conditions to increase yield and purity. This may include using catalysts, controlling temperature and pressure, and employing continuous flow reactors for efficiency.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where functional groups on the benzoimidazole ring or the dimethylaminopropyl chain are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation typically yields hydroxyl, carbonyl, or carboxyl groups.

  • Reduction can produce amines or alcohols.

  • Substitution reactions can lead to a wide range of derivatives, depending on the substituents used.

Scientific Research Applications

  • Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used in biochemical research, particularly in the study of enzyme inhibitors and receptor ligands.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC): Used in peptide synthesis and bioconjugation.

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC HCl): Commonly used as a carboxyl activating agent in biochemical research.

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide (EDC Methiodide): Another derivative used in biochemical applications.

Uniqueness: 1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its benzoimidazole core provides stability and reactivity, while the dimethylaminopropyl group offers flexibility in derivatization.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQGUCOQJCAODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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